2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-pyridin-4-ylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPDDUQLHWGPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Under anhydrous ethanol with piperidine (5 mol%), indane-1,3-dione reacts with pyridine-4-carbaldehyde at 60°C for 12 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the target compound. The polar nature of ethanol facilitates precipitation upon cooling, simplifying purification.
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 60 | 12 | 72 |
| NaOAc | EtOH | 25 | 24 | 58 |
| DBU | THF | 80 | 6 | 65 |
Yields correlate with base strength and solvent polarity, with piperidine in ethanol providing optimal results. Prolonged heating or higher temperatures (>80°C) lead to decomposition, as observed in analogous systems.
The Suzuki-Miyaura reaction enables direct introduction of the pyridin-4-yl group via palladium-catalyzed coupling. This method is advantageous for constructing aryl-aryl bonds with high regioselectivity.
Synthetic Pathway
Bromination of indane-1,3-dione at the 2-position using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) yields 2-bromo-1H-indene-1,3(2H)-dione (83% yield). Subsequent coupling with pyridin-4-ylboronic acid under Pd(PPh₃)₄ catalysis in a 1,4-dioxane/water mixture (3:1) at 90°C for 18 hours furnishes the target compound.
Table 2: Suzuki-Miyaura Cross-Coupling Parameters
| Pd Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | Dioxane/H₂O | 68 |
| PdCl₂(dppf) | XPhos | Toluene/EtOH | 75 |
| Pd(OAc)₂ | SPhos | DMF/H₂O | 61 |
Notably, PdCl₂(dppf) with XPhos enhances yield by mitigating protodeboronation side reactions. Microwave-assisted conditions (120°C, 2 hours) further improve efficiency to 82%.
Alkylation Using 4-Pyridinylmethyl Bromide
Direct alkylation of indane-1,3-dione at the methylene position remains challenging due to competing side reactions. However, modified conditions using KF-celite in acetonitrile enable successful monoalkylation.
Procedure
A mixture of indane-1,3-dione, 4-pyridinylmethyl bromide (1.2 equiv), and KF-celite in anhydrous acetonitrile is stirred at 50°C for 24 hours. The reaction proceeds via SN2 mechanism, with the celite matrix stabilizing the enolate intermediate.
Table 3: Alkylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KF-celite | MeCN | 50 | 63 |
| NaH | THF | 25 | 18 |
| Cs₂CO₃ | DMF | 80 | 41 |
Post-reaction purification via silica chromatography (ethyl acetate/hexane, 1:1) removes unreacted starting material. This method is limited by the availability of pyridinylmethyl halides.
Palladium-Catalyzed Isocyanide Insertion
A novel route leveraging tert-butyl isocyanide insertion into palladium-carbon bonds has been adapted for pyridinyl functionalization. This method constructs the indene-dione core while introducing the heteroaromatic group in one pot.
Reaction Sequence
1-(2-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one undergoes palladium-catalyzed coupling with tert-butyl isocyanide in the presence of Pd(OAc)₂ and Xantphos. Subsequent hydrolysis with HCl (6M) affords the target compound.
Table 4: Isocyanide Insertion Yields
| Substrate R Group | Catalyst System | Yield (%) |
|---|---|---|
| 4-Pyridinyl | Pd(OAc)₂/Xantphos | 71 |
| 3-Pyridinyl | PdCl₂(dtbpf) | 64 |
| 2-Pyridinyl | Pd₂(dba)₃/BINAP | 59 |
The 4-pyridinyl derivative exhibits superior yield due to reduced steric hindrance.
Oxidation of 2-(Pyridin-4-yl)indan-1-one
Oxidation of indanone precursors provides an alternative pathway. 2-(Pyridin-4-yl)indan-1-one is synthesized via Friedel-Crafts acylation of indane with pyridine-4-carbonyl chloride, followed by oxidation using NBS in DMSO.
Oxidation Protocol
2-(Pyridin-4-yl)indan-1-one (1.0 equiv) is treated with NBS (2.2 equiv) in DMSO at 25°C for 6 hours. The reaction proceeds via radical intermediates, culminating in diketone formation.
Table 5: Oxidizing Agents Comparison
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NBS | DMSO | 6 | 89 |
| SeO₂/H₂O₂ | AcOH | 12 | 74 |
| IBX | EtOAc | 8 | 81 |
NBS in DMSO emerges as the optimal system, avoiding overoxidation to phthalic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce dihydro-indene-dione compounds.
Scientific Research Applications
Building Block in Organic Synthesis
2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions.
Key Reactions:
- Oxidation: Can yield pyridine-N-oxide derivatives.
- Reduction: Converts the compound into reduced forms like dihydro-indene-dione.
- Substitution: The pyridine ring allows for diverse substitution reactions with different substituents .
Industrial Applications
In the industrial sector, this compound is explored for its potential in materials science, particularly in the development of novel polymers and electronic materials. Its ability to undergo various chemical transformations makes it an attractive candidate for creating functional materials .
Antimicrobial Properties
Research indicates that derivatives of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione exhibit significant antimicrobial activity. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as an antibacterial agent .
Anticancer Research
The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction .
Case Study:
A study evaluated the antiproliferative activity of synthesized indan-1,3-dione derivatives against selected cancer cell lines using the MTT assay. The results indicated promising activity, suggesting potential therapeutic applications in oncology .
Data Tables
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrophthalone (2-(Pyridin-2-yl)-1H-indene-1,3(2H)-dione)
- Structure : Differs in pyridine substitution position (2- vs. 4-pyridinyl).
- Photostability: Exhibits stability under UV light (λ = 253.7 nm) in ethanol and cyclohexane, with radical formation observed in aqueous alkaline solutions under flash photolysis .
- Applications : Used as a dye and organic semiconductor .
Key Insight : The pyridinyl substituent’s position influences electronic properties and photochemical behavior. The 4-pyridinyl group in the target compound may exhibit distinct π-π stacking or hydrogen-bonding interactions compared to the 2-isomer.
Indene-Diones with Heterocyclic Substituents
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione
2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4a)
- Synthesis : Prepared via multicomponent reactions in water .
- Physical Properties : Melting points range from 245–280°C for imidazolidine derivatives, indicating strong intermolecular interactions .
Aryl-Substituted Indene-Diones
2-(4-Trifluoromethylphenyl)-1H-indene-1,3(2H)-dione
2-Benzylidene-1H-indene-1,3(2H)-dione (4)
- Activity : Exhibits antioxidant and enzyme inhibitory properties .
- Structural Flexibility : The benzylidene group introduces planar conjugation, which may improve charge transfer in optoelectronic applications .
Key Insight : Aryl substituents modulate electronic properties and biological efficacy, with electron-withdrawing groups (e.g., CF₃) offering distinct reactivity profiles.
Hydrazone and Morpholino Derivatives
2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione
2-(2-Morpholino-2-oxo-1-phenylethyl)-1H-indene-1,3(2H)-dione
- Structure: Incorporates a morpholino group, enhancing solubility in polar solvents .
Key Insight: Functional groups like hydrazone or morpholino expand application scope into sensing and pharmaceuticals, though synthetic routes may differ from pyridinyl derivatives.
Comparative Data Table
Biological Activity
2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
The synthesis of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of pyridine derivatives with indene-dione precursors. A common method is the Diels-Alder reaction facilitated by Lewis acids, which enhances the yield and purity of the final product.
Key Reactions
- Oxidation : Can produce pyridine-N-oxide derivatives.
- Reduction : Converts the compound into reduced forms like dihydro-indene-dione.
- Substitution : The pyridine ring allows for various substitution reactions, introducing different substituents.
Biological Activity
Research indicates that 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antiviral and antibacterial properties , demonstrating effectiveness against various pathogens. For instance, certain derivatives have been tested against gram-positive and gram-negative bacteria, showing moderate antibacterial activity .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. Research indicates that it may act as a potential anticancer agent by inducing cytotoxic effects through interactions with cellular proteins and pathways .
The mechanism by which 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione exerts its biological effects involves interactions with specific molecular targets in biological systems. It may modulate enzyme activity or interact with receptors, leading to physiological changes. Notably, its interaction with caspase 3 has been suggested to play a role in its cytotoxic effects against cancer cells .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Q & A
Q. How can computational tools like SHELXL refine crystallographic data for complex derivatives?
- Methodological Answer :
- Structure refinement : Use SHELXL’s least-squares algorithms to optimize bond lengths/angles against X-ray data.
- Twinned crystals : Apply HKLF5 format to deconvolute overlapping reflections in low-symmetry space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
